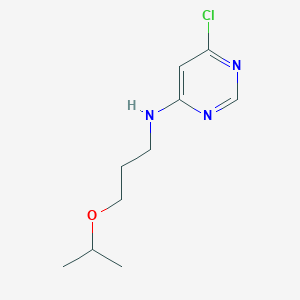
6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acaricide Development
Pyrimidin-4-amine derivatives have been used in the development of acaricides, which are pesticides that kill mites and ticks . For example, pyrimidifen is a commercial acaricide that has been optimized by introducing trifluoroethyl thioether and other substituents into the pyrimidine derivatives . This could suggest potential for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” in similar applications.
Anti-Inflammatory Applications
Pyrimidines have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Applications
Pyrimidines are also known to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This suggests another potential application for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine”.
Antibacterial and Antiviral Applications
Pyrimidines have been found to have antibacterial and antiviral effects . This suggests that “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could potentially be used in the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral effects, pyrimidines also exhibit antifungal and antituberculosis effects . This suggests potential for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” in the treatment of fungal infections and tuberculosis.
Pharmacological Research
Pyrimidines are key components in several pharmacologically active compounds . Therefore, “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could be used in the synthesis of new drugs with enhanced activities and minimal toxicity.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit acaricidal activity, suggesting that the compound may target organisms such as mites .
Pharmacokinetics
Similar compounds containing trifluoroethyl sulfur groups have been reported to exhibit improved lipophilic pharmacokinetic properties , which could potentially enhance the bioavailability of 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might disrupt energy production within the cell, leading to cell death .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRMZUTYCSVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B1479000.png)
![3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479001.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1479003.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-amine](/img/structure/B1479007.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)
![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)
![5-(piperidin-4-yl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479011.png)
![5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479013.png)
